molecular formula C16H22N2O B12994730 5-(o-Tolyl)-3,9-diazaspiro[5.5]undecan-2-one

5-(o-Tolyl)-3,9-diazaspiro[5.5]undecan-2-one

Cat. No.: B12994730
M. Wt: 258.36 g/mol
InChI Key: JNQBUUBKCYRLFR-UHFFFAOYSA-N
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Description

5-(o-Tolyl)-3,9-diazaspiro[5.5]undecan-2-one is a spirocyclic compound characterized by a unique structure that includes a spiro[5.5]undecane core with a diazaspiro moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(o-Tolyl)-3,9-diazaspiro[5.5]undecan-2-one typically involves the formation of the spirocyclic core followed by the introduction of the diazaspiro moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable ketone with a diamine in the presence of a catalyst can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(o-Tolyl)-3,9-diazaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the diazaspiro moiety.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

5-(o-Tolyl)-3,9-diazaspiro[5.5]undecan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(o-Tolyl)-3,9-diazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

5-(2-methylphenyl)-3,9-diazaspiro[5.5]undecan-2-one

InChI

InChI=1S/C16H22N2O/c1-12-4-2-3-5-13(12)14-11-18-15(19)10-16(14)6-8-17-9-7-16/h2-5,14,17H,6-11H2,1H3,(H,18,19)

InChI Key

JNQBUUBKCYRLFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CNC(=O)CC23CCNCC3

Origin of Product

United States

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